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Compound of Interest

2-(Dimethylamino)ethanethiol
Compound Name:

hydrochloride
CAS No.: 13242-44-9
Cat. No.: B049951

Get Quote

\ J

A Focus on Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA)

Disclaimer: The term "MEDA" is ambiguous in the context of drug delivery systems. Based on
scientific literature, it is likely that the query refers to a methacrylamide-derivative-based
polymer system. This document focuses on a well-researched and representative pH-
responsive methacrylamide polymer, Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), to
provide detailed application notes and protocols.

These notes are intended for researchers, scientists, and drug development professionals
working on advanced drug delivery systems.

Introduction to PDEAEMA-based Drug Delivery
Systems
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Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is a cationic polymer that exhibits pH-
responsive behavior. Its tertiary amine groups have a pKa of approximately 7.0-7.3, which
allows for a conformational change from a hydrophobic state at physiological pH (7.4) to a
hydrophilic, protonated state in acidic environments (pH < 7). This property is highly
advantageous for drug delivery applications, as it enables the development of "smart”
nanocarriers that can selectively release their therapeutic payload in the acidic
microenvironments of tumors or within endo-lysosomal compartments of cells.

PDEAEMA is often copolymerized with other polymers, such as poly(ethylene glycol) (PEG), to
form amphiphilic block copolymers. These copolymers self-assemble into nanoparticles
(micelles or polymersomes) in aqueous solutions, with a hydrophobic PDEAEMA core for
encapsulating lipophilic drugs and a hydrophilic PEG shell that provides stealth properties,
reducing opsonization and prolonging circulation time.

Quantitative Data Presentation

The following tables summarize quantitative data for doxorubicin (DOX)-loaded nanoparticles
based on PDEAEMA copolymers from various studies.
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. Drug Encapsulati
Copolymer . Polydispers .
. Nanoparticl Loading on
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n (PDI)
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mPEG-b-

PDEAEMA-b-

PMMA / <100 <0.2 ~24 ~55 [1]
PDEAEMA-b-

PMMA

MPEG—
PDEAEMA /
MPEG—-PCL
(MIX1)

Not Specified  Not Specified  26.79 63.19 [2]

MPEG-—
PDEAEMA /
MPEG—-PCL
(MIX2)

Not Specified  Not Specified 22.81 59.03 [2]

MPEG—
PDEAEMA /
MPEG-PCL
(MIX3)

Not Specified  Not Specified 21.46 54.65 [2]

Table 1: Physicochemical Properties and Drug Loading of PDEAEMA-based Nanoparticles.
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Table 2: In Vitro pH-Dependent Release of Doxorubicin from PDEAEMA-based Micelles.

Experimental Protocols

Protocol 1: Synthesis of PDEAEMA-based Copolymers
via ARGET ATRP

This protocol describes the synthesis of a diblock copolymer, mPEG-b-PDEAEMA, using
Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET
ATRP).

Materials:

Poly(ethylene glycol) methyl ether (MPEG-OH)

e Anhydrous Tetrahydrofuran (THF)

o Triethylamine (TEA)

e 2-bromoisobutyryl bromide

o 2-(Diethylamino)ethyl methacrylate (DEAEMA) monomer
o Copper(ll) bromide (CuBrz)

o Tris(2-pyridylmethyl)amine (TPMA) as ligand

 Tin(ll) 2-ethylhexanoate (Sn(EH)z) as reducing agent
 Anisole (solvent)

¢ Neutral alumina column

Cold n-hexane

Procedure:

o Synthesis of MPEG-Br macroinitiator:
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1. Dissolve mPEG-OH in anhydrous THF in a flame-dried Schlenk flask under a nitrogen
atmosphere.

2. Add an excess of TEA and cool the mixture to 0°C in an ice bath.

3. Slowly add 2-bromoisobutyryl bromide to the solution and stir overnight at room
temperature.

4. Precipitate the resulting mPEG-Br in cold diethyl ether, filter, and dry under vacuum.

e ARGET ATRP of DEAEMA:

1. In a Schlenk flask, add CuBr2, TPMA, mPEG-Br macroinitiator, DEAEMA monomer, and
anisole.

2. Subject the flask to three freeze-pump-thaw cycles to remove oxygen.
3. In a separate vial, prepare a solution of Sn(EH)z in anisole and purge with nitrogen.
4. Inject the Sn(EH)2 solution into the reaction flask to initiate polymerization.

5. Place the flask in a preheated oil bath at the desired temperature (e.g., 40-60°C) and stir
for the specified reaction time.

6. To terminate the polymerization, open the flask to expose the catalyst to air.

7. Dilute the polymer solution with THF and pass it through a neutral alumina column to
remove the copper catalyst.

8. Precipitate the final mMPEG-b-PDEAEMA copolymer in cold n-hexane, filter, and dry under
vacuum at 45°C for 48 hours.

Protocol 2: Preparation of Doxorubicin-Loaded
PDEAEMA Nanoparticles

This protocol details the encapsulation of doxorubicin (DOX) into PDEAEMA-based
nanoparticles using the diafiltration method.
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Materials:

« PDEAEMA-based copolymer (e.g., mMPEG-b-PDEAEMA)
e Doxorubicin hydrochloride (DOX-HCI)

o Triethylamine (TEA)

e Dimethyl sulfoxide (DMSO)

¢ Dialysis membrane (MWCO 3500-4000 Da)

e Deionized water

Procedure:

e To remove the hydrochloride, dissolve DOX-HCI in DMSO and add a molar excess of TEA.
Stir for at least 2 hours.

e Dissolve the PDEAEMA-based copolymer in the DOX-DMSO solution.

 Stir the mixture for 12 hours at room temperature to allow for drug incorporation into the
polymer.

o Transfer the mixture into a dialysis bag.

o Dialyze against a large volume of deionized water for 48 hours, with frequent changes of
water, to remove the DMSO and unencapsulated DOX.

e The resulting solution contains the DOX-loaded nanoparticles. This can be lyophilized for
long-term storage.

Protocol 3: In Vitro pH-Dependent Drug Release Study

This protocol outlines the procedure to assess the release of DOX from PDEAEMA
nanoparticles at different pH values.

Materials:
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DOX-loaded PDEAEMA nanoparticles

Phosphate-buffered saline (PBS) at pH 7.4

Acetate buffer at pH 5.0

Dialysis membrane (MWCO 3500-4000 Da)

Incubator shaker

UV-Vis spectrophotometer or fluorescence spectrophotometer
Procedure:

o Disperse a known amount of DOX-loaded nanopatrticles in a specific volume of the release
medium (e.g., PBS pH 7.4 or acetate buffer pH 5.0).

o Transfer the nanoparticle suspension into a dialysis bag and securely clamp both ends.

» Immerse the dialysis bag in a larger volume of the corresponding release medium (the
receptor compartment) in a beaker.

o Place the beaker in an incubator shaker set at 37°C with gentle stirring (e.g., 100 rpm).

o At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small
aliquot of the medium from the receptor compartment.

e Immediately replace the withdrawn volume with an equal amount of fresh release medium to
maintain sink conditions.

e Quantify the concentration of DOX in the collected aliquots using a UV-Vis
spectrophotometer (at ~480 nm) or a fluorescence spectrophotometer.

o Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vitro Cytotoxicity Assessment using MTT
Assay
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This protocol is used to evaluate the cytotoxicity of free DOX and DOX-loaded PDEAEMA
nanoparticles against a cancer cell line (e.g., HeLa or HepG?2).

Materials:

» Cancer cell line

e Complete cell culture medium (e.g., DMEM with 10% FBS)

o 96-well plates

e Free DOX solution

o DOX-loaded nanoparticle suspension

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Dimethyl sulfoxide (DMSO)

e Microplate reader

Procedure:

o Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per
well and incubate for 24 hours to allow for cell attachment.

o Treatment: Prepare serial dilutions of free DOX and DOX-loaded nanopatrticles in the cell
culture medium.

e Remove the old medium from the wells and add 100-200 uL of the different drug
formulations to the cells. Include untreated cells as a control.

 Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2
atmosphere.

o MTT Addition: After the incubation period, add a specific volume of MTT solution (e.g., 20 uL
of a 5 mg/mL solution) to each well.
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* Incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow
MTT to purple formazan crystals.

e Formazan Solubilization: Carefully remove the medium containing MTT and add a
solubilizing agent, such as DMSO (e.g., 150 uL), to each well to dissolve the formazan
crystals.

o Absorbance Measurement: Measure the absorbance of the purple solution in each well using
a microplate reader at a wavelength of around 570 nm.

o Data Analysis: Calculate the cell viability percentage for each treatment group relative to the
untreated control cells. Plot cell viability against drug concentration to determine the 1C50
value (the concentration of the drug that inhibits 50% of cell growth).

Visualization of Pathways and Workflows

Signaling Pathways

/l Nodes PDEAEMA _DOX [label="PDEAEMA-DOX Nanoparticle", fillcolor="#FBBC05",
fontcolor="#202124"]; Endocytosis [label="Endocytosis", fillcolor="#F1F3F4",
fontcolor="#202124"]; Endosome [label="Early/Late Endosome\n(pH 6.0-6.5)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosome\n(pH 4.5-5.0)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="PDEAEMA Protonation\n&
Nanoparticle Swelling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endosomal_Escape
[label="Endosomal Escape\n(Proton Sponge Effect)", fillcolor="#34A853",
fontcolor="#FFFFFF"]; DOX_Release [label="Doxorubicin Release", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"]; DNA [label="Nuclear DNA", fillcolor="#F1F3F4", fontcolor="#202124"];
Topoisomerase_|I [label="Topoisomerase II", fillcolor="#F1F3F4", fontcolor="#202124"];

DNA _Intercalation [label="DNA Intercalation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Top_Il_Inhibition [label="Topoisomerase Il Inhibition", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; DSB [label="DNA Double-Strand Breaks", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria”, shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)\nGeneration",
fillcolor="#EA4335", fontcolor="#FFFFFF"];
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/l Edges PDEAEMA_DOX -> Endocytosis [color="#5F6368"]; Endocytosis -> Endosome
[color="#5F6368"]; Endosome -> Lysosome [color="#5F6368"]; Endosome -> Protonation
[color="#5F6368"]; Lysosome -> Protonation [color="#5F6368"]; Protonation ->
Endosomal_Escape [color="#5F6368"]; Protonation -> DOX_Release [color="#5F6368"];
Endosomal_Escape -> DOX_Release [color="#5F6368"]; DOX_Release -> Nucleus
[color="#5F6368"]; DOX_Release -> Mitochondria [color="#5F6368"]; Nucleus -> DNA
[style=invis]; DNA -> Topoisomerase_|I [style=invis]; DOX_Release -> DNA_Intercalation
[color="#5F6368"]; DOX_Release -> Top_Il_Inhibition [color="#5F6368"]; DNA_Intercalation ->
DSB [color="#5F6368"]; Top_II_Inhibition -> DSB [color="#5F6368"]; DSB -> Apoptosis
[color="#5F6368"]; Mitochondria -> ROS [color="#5F6368"]; ROS -> Apoptosis
[color="#5F6368"];

{rank=same; Endosome; Lysosome;} {rank=same; DNA _Intercalation; Top_II_Inhibition;} }
Doxorubicin delivery and mechanism of action.

Experimental Workflows

// Nodes Synthesis [label="Polymer Synthesis\n(ARGET ATRP)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Characterizationl [label="Polymer Characterization\n(NMR, GPC)",
fillcolor="#F1F3F4", fontcolor="#202124"]; NP_Formation [label="Nanoparticle Formulation\n&
Drug Loading", fillcolor="#FBBCO05", fontcolor="#202124"]; Characterization2
[label="Nanoparticle Characterization\n(DLS, TEM, DLC, EE)", fillcolor="#F1F3F4",
fontcolor="#202124"]; In_Vitro_Release [label="In Vitro Release Study\n(pH 7.4 and 5.0)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity [label="In Vitro Cytotoxicity\n(MTT
Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Uptake [label="Cellular Uptake
Study\n(Confocal Microscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="In
Vivo Studies\n(Animal Models)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

I/l Edges Synthesis -> Characterizationl [color="#5F6368"]; Characterization1 -> NP_Formation
[color="#5F6368"]; NP_Formation -> Characterization2 [color="#5F6368"]; Characterization2 ->
In_Vitro_Release [color="#5F6368"]; Characterization2 -> Cytotoxicity [color="#5F6368"];
Characterization2 -> Cellular_Uptake [color="#5F6368"]; Cytotoxicity -> In_Vivo
[color="#5F6368"]; Cellular_Uptake -> In_Vivo [color="#5F6368"]; In_Vitro_Release -> In_Vivo
[color="#5F6368"]; } Workflow for developing PDEAEMA-based drug delivery systems.
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/ Nodes NP_Uptake [label="1. Nanoparticle Uptake\nvia Endocytosis", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Endosome_Formation [label="2. Encapsulation in\nEarly Endosome (pH
~6.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proton_Influx [label="3. V-ATPase pumps H*
ions\ninto the endosome”, fillcolor="#FBBCO05", fontcolor="#202124"]; PDEAEMA_Protonation
[label="4. PDEAEMA tertiary amines\nare protonated (buffered)", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Chloride_Influx [label="5. Influx of CI~ ions and water\nto maintain
charge neutrality”, fillcolor="#FBBCO05", fontcolor="#202124"]; Osmotic_Pressure [label="6.
Increased osmotic pressure\ncauses endosome to swell”, fillcolor="#34A853",
fontcolor="#FFFFFF"]; Membrane_Rupture [label="7. Endosomal membrane rupture”,
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drug_Release_Cytosol [label="8. Release of drug
into the cytosol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges NP_Uptake -> Endosome_Formation [color="#5F6368"]; Endosome_Formation ->
Proton_Influx [color="#5F6368"]; Proton_Influx -> PDEAEMA_Protonation [color="#5F6368"];
PDEAEMA _Protonation -> Chloride_Influx [color="#5F6368"]; Chloride_Influx ->
Osmotic_Pressure [color="#5F6368"]; Osmotic_Pressure -> Membrane_Rupture
[color="#5F6368"]; Membrane_Rupture -> Drug_Release_Cytosol [color="#5F6368"]; } The
"Proton Sponge Effect" of PDEAEMA nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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